3-methoxy-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
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Overview
Description
3-methoxy-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a complex organic compound that features a benzamide core with a methoxy group and a propanoyl-substituted dihydro-benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin core, which can be synthesized from catechol and ethylene glycol under acidic conditions. The propanoyl group is then introduced via Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst such as aluminum chloride.
The methoxy group is introduced through methylation of the corresponding hydroxy derivative using methyl iodide and a base like potassium carbonate. Finally, the benzamide moiety is formed by reacting the intermediate with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-hydroxy-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide.
Reduction: 3-methoxy-N-(7-hydroxypropyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: Lacks the methoxy and propanoyl groups, making it less versatile in chemical reactions.
3-methoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: Lacks the propanoyl group, which may affect its biological activity.
N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: Lacks the methoxy group, potentially altering its chemical reactivity.
Uniqueness
The presence of both the methoxy and propanoyl groups in 3-methoxy-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide makes it unique compared to similar compounds. These functional groups enhance its chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H19NO5 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-methoxy-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
InChI |
InChI=1S/C19H19NO5/c1-3-16(21)14-10-17-18(25-8-7-24-17)11-15(14)20-19(22)12-5-4-6-13(9-12)23-2/h4-6,9-11H,3,7-8H2,1-2H3,(H,20,22) |
InChI Key |
YMDINMVKIFZSST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)OC)OCCO2 |
Origin of Product |
United States |
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